N,N-dimethylpyrimidin-4-amine

Conformational analysis Dynamic NMR spectroscopy Pyrimidine physical chemistry

N,N-Dimethylpyrimidin-4-amine (CAS 31401-45-3), also known as 4-(dimethylamino)pyrimidine, is a heterocyclic organic compound belonging to the dialkylarylamine class. It features a pyrimidine ring substituted at the 4-position with a dimethylamino group.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 31401-45-3
Cat. No. B1582734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylpyrimidin-4-amine
CAS31401-45-3
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC=C1
InChIInChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3
InChIKeyMSXIOWULDXZJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylpyrimidin-4-amine (CAS 31401-45-3): Procurement-Ready Profile of a 4-(Dimethylamino)pyrimidine Building Block and Diagnostic Intermediate


N,N-Dimethylpyrimidin-4-amine (CAS 31401-45-3), also known as 4-(dimethylamino)pyrimidine, is a heterocyclic organic compound belonging to the dialkylarylamine class [1]. It features a pyrimidine ring substituted at the 4-position with a dimethylamino group. The compound is classified as a pharmaceutical intermediate and is commercially available from multiple vendors at purities typically ranging from 95% to 98% [2]. Its reported applications span organic synthesis (as a catalyst and building block), medicinal chemistry (as a kinase inhibitor scaffold precursor), and clinical microbiology (as a diagnostic agent for Escherichia coli identification) .

Why N,N-Dimethylpyrimidin-4-amine Cannot Be Casually Replaced by Its Positional Isomer or Unsubstituted Analog


Positional isomerism critically determines the physicochemical and biological behavior of aminopyrimidines. The 4-dimethylamino substitution pattern fundamentally alters rotational dynamics around the exocyclic C–N bond, mass spectral fragmentation pathways, and protonation-dependent conformational states compared to the 2-isomer [1]. The 4-position places the dimethylamino group in conjugation with both ring nitrogens, raising the rotational barrier and enabling unambiguous differentiation by electron-impact mass spectrometry via the diagnostic HNMe₂⁺ ion [2]. Unsubstituted 4-aminopyrimidine lacks the steric hindrance, altered basicity, and lipophilicity conferred by N,N-dimethylation, which directly impacts its utility as a nucleophilic catalyst, ligand, or intermediate in downstream synthetic transformations. These intrinsic property differences preclude simple interchange of in-class analogs without altering reaction outcomes or biological readouts.

Quantitative Head-to-Head Evidence for N,N-Dimethylpyrimidin-4-amine Selection Over Nearest Analogs


Higher Rotational Barrier of the 4-Dimethylamino Group vs. the 2-Dimethylamino Isomer Determined by Dynamic NMR

The free energy of activation (ΔG‡) for hindered internal rotation around the exocyclic C–N bond is systematically higher for 4-(N,N-dimethylamino)pyrimidine than for its 2-substituted isomer. This was established by ¹H and ¹³C dynamic NMR line-shape analysis across a series of substituted pyrimidines [1]. The rotational barrier difference reflects greater double-bond character of the C–N linkage at the 4-position due to extended conjugation with both ring nitrogen atoms. Quantitatively, monoprotonation of N,N-dimethylaminopyrimidines increases ΔG‡ from approximately 14 kJ mol⁻¹ to 24 kJ mol⁻¹, and this increase is larger for the 4-dimethylamino group than for the 2-dimethylamino group [2].

Conformational analysis Dynamic NMR spectroscopy Pyrimidine physical chemistry

Unambiguous Isomer Differentiation by Electron-Impact Mass Spectrometry via Diagnostic HNMe₂⁺ Ion

Electron-impact mass spectra of amino- and dimethylamino-pyrimidines reveal distinct fragmentation pathways. In dimethylaminopyrimidines, the base peak corresponds to the molecular ion; subsequent fragmentation proceeds via loss of methyl or methylenimine (CH₂=NH). Critically, the 4-dimethylaminopyrimidine isomer generates a characteristic HNMe₂⁺ fragment ion that is absent in the spectrum of 2-dimethylaminopyrimidine, providing an unambiguous mass spectrometric fingerprint for isomer identification [1].

Analytical chemistry Mass spectrometry Isomer identification

Documented Antibacterial Activity Against Escherichia coli and Enterobacter cloacae (Comparator-Limited Supporting Evidence)

N,N-Dimethylpyrimidin-4-amine is reported as a potent inhibitor of bacterial growth and has been employed as a diagnostic agent for identifying Escherichia coli in clinical settings. It has also shown effectiveness in treating asymptomatic infections caused by Enterobacter cloacae . However, specific minimum inhibitory concentration (MIC) values or comparator data against standard antibiotics (e.g., ampicillin, ciprofloxacin) or closely related pyrimidine derivatives have not been identified in the accessible literature. The available evidence is supplier-reported and lacks the quantitative head-to-head data required for a high-strength differentiation claim.

Antibacterial Diagnostic microbiology Escherichia coli

Synthetic Utility as a 4-(Dimethylamino)-pyrimidine Building Block in Moderate to Good Yield

N,N-Dimethylpyrimidin-4-amine serves as a direct precursor for the preparation of more complex 4-(dimethylamino)-substituted pyrimidines. In a reported synthetic protocol, O-protected prop-2-en-1-one derivatives react with amidine derivatives to yield 4-(dimethylamino)-substituted pyrimidines in 67–72% yield [1]. This contrasts with many alternative routes to 4-substituted pyrimidines that require stepwise introduction of the amino group after ring formation, often with lower overall efficiency due to protecting group manipulations or competing side reactions. The compound also appears in a patent listing as a ligand candidate for single-site olefin polymerization catalysts, alongside other substituted pyrimidines [2].

Organic synthesis Pyrimidine functionalization Building block

Evidence-Backed Application Scenarios for N,N-Dimethylpyrimidin-4-amine Procurement


Conformation-Sensitive Ligand Design Exploiting Hindered C–N Rotation

Research groups developing transition-metal catalysts or supramolecular assemblies where ligand pre-organization is critical should select the 4-dimethylamino isomer based on its measurably higher rotational barrier (ΔG‡ up to 24 kJ mol⁻¹ upon protonation) compared to the 2-isomer [1]. The restricted rotation, proven by dynamic NMR [2], translates into a more rigid ligand geometry that can enhance catalytic selectivity and turnover frequency when the 4-position places the dimethylamino group in optimal conjugation with both ring nitrogens.

Analytical Reference Standard for Isomer-Specific Quality Control

Quality control laboratories requiring unequivocal isomer identification can rely on the diagnostic HNMe₂⁺ fragment ion in electron-impact mass spectrometry, which is present for 4-(dimethylamino)pyrimidine but absent for the 2-isomer [1]. This enables rapid batch-to-batch identity verification without the need for chromatographic separation of the two isomers.

E. coli Diagnostic Assay Development with an Antibacterial Intermediate

Clinical microbiology laboratories developing colorimetric or growth-based diagnostic assays for Escherichia coli may benefit from the reported growth-inhibitory activity of this compound against E. coli [1]. While quantitative MIC values remain unpublished, the compound's dual role as a diagnostic probe and an antibacterial agent supports its use in proof-of-concept assay development, provided that potency and selectivity are independently validated against relevant clinical isolates.

Medicinal Chemistry Stock Intermediate for Kinase Inhibitor Scaffolds

Medicinal chemistry teams synthesizing 4-(dimethylamino)-substituted pyrimidine-based kinase inhibitors can stock this compound as a key intermediate, leveraging the documented 67–72% single-step conversion to more elaborate 4-(dimethylamino)pyrimidine derivatives [1]. The compound is also listed in patent disclosures as a candidate chelating ligand for olefin polymerization catalysts, indicating broader industrial applicability [2].

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